Superior α-Glucosidase Inhibition: Syringetin Achieves 25× Higher Potency Than Acarbose and 2.5× Higher Than Tricin
In a head-to-head comparison of nine flavonoids isolated from Premna serratifolia and characterized by UHPLC-Q-Orbitrap HRMS, syringetin exhibited the highest α-glucosidase inhibitory activity, with an IC50 of 36.80 µM [1]. This represents a 2.5-fold greater potency than tricin (IC50 = 91.50 µM) and a 27-fold greater potency than the clinical reference drug acarbose (IC50 = 996.02 µM) under identical assay conditions [1]. Syringetin's superior inhibition is attributed to its higher hydroxyl group content relative to comparator flavones, enhancing its binding affinity to the enzyme active site [1].
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 36.80 µM |
| Comparator Or Baseline | Tricin: IC50 = 91.50 µM; Acarbose: IC50 = 996.02 µM |
| Quantified Difference | 2.5-fold greater than tricin; 27-fold greater than acarbose |
| Conditions | In vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside substrate; compounds isolated and identified by UHPLC-Q-Orbitrap HRMS |
Why This Matters
For antidiabetic research programs, syringetin offers substantially greater α-glucosidase inhibitory potency than both natural comparators and the standard clinical reference, enabling lower effective concentrations in experimental models.
- [1] Hadiarti D, Haryadi W, Matsjeh S, Swasono RT, Awaliyah N. Profiling of α-glucosidase inhibitors from ethyl acetate fraction of Buas-buas (Premna serratifolia) leaves using UHPLC-Q-Orbitrap HRMS and protein–ligand interaction with molecular docking. J Appl Pharm Sci. 2023;13(2):89-98. View Source
